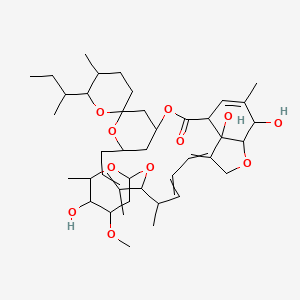
DihydroaverMectin B1 Monosaccharide, IverMectin B1 Monosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DihydroaverMectin B1 Monosaccharide, also known as IverMectin B1 Monosaccharide, is a derivative of the well-known antiparasitic agent, Ivermectin. This compound is part of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Ivermectin itself is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b . The monosaccharide form is obtained by selective hydrolysis of the terminal saccharide unit of Ivermectin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of DihydroaverMectin B1 Monosaccharide involves the selective hydrolysis of the terminal saccharide unit of Ivermectin. This process can be achieved using specific hydrolytic enzymes or chemical reagents under controlled conditions . The reaction typically requires mild acidic or basic conditions to ensure selective cleavage without degrading the macrocyclic lactone structure.
Industrial Production Methods
Industrial production of DihydroaverMectin B1 Monosaccharide follows a similar approach but on a larger scale. The process involves the fermentation of Streptomyces avermitilis to produce Ivermectin, followed by selective hydrolysis to obtain the monosaccharide derivative . The fermentation process is optimized to maximize yield and purity, and the hydrolysis step is carefully controlled to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DihydroaverMectin B1 Monosaccharide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the double bonds within the macrocyclic lactone ring.
Substitution: Substitution reactions can occur at specific positions on the lactone ring or the monosaccharide unit.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated lactone rings. Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity or stability .
Applications De Recherche Scientifique
DihydroaverMectin B1 Monosaccharide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of DihydroaverMectin B1 Monosaccharide involves binding to glutamate-gated chloride channels in the nervous systems of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite . The compound also interacts with other molecular targets, such as GABA-gated chloride channels, enhancing its antiparasitic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other members of the avermectin family, such as:
- Avermectin B1a
- Avermectin B1b
- Doramectin
- Eprinomectin
- Selamectin
Uniqueness
DihydroaverMectin B1 Monosaccharide is unique due to its selective hydrolysis, which modifies its pharmacokinetic properties and enhances its specificity for certain molecular targets . This makes it a valuable tool for studying the structure-activity relationships of avermectins and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C41H62O11 |
|---|---|
Poids moléculaire |
730.9 g/mol |
Nom IUPAC |
6'-butan-2-yl-21,24-dihydroxy-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3 |
Clé InChI |
IDRWWNAYSYRQBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


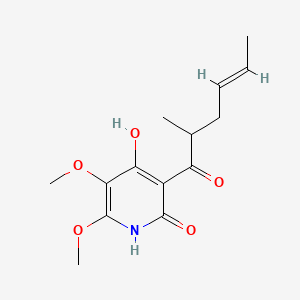
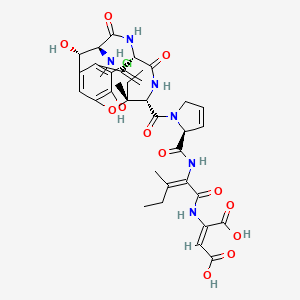
![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
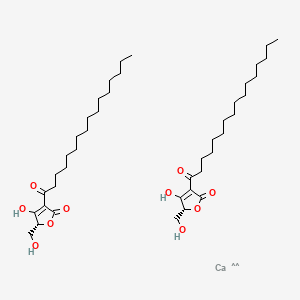
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
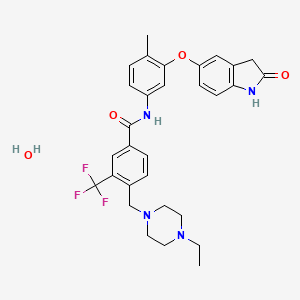
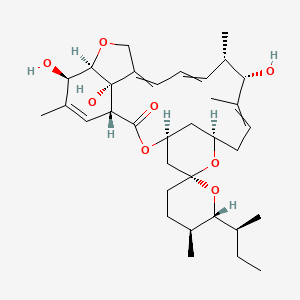

![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)

![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)
